molecular formula C13H21NO2 B14671074 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol CAS No. 39631-75-9

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol

Katalognummer: B14671074
CAS-Nummer: 39631-75-9
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: ZCSOJUBZNQXUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol is an organic compound that features both an amine and an alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxypropan-2-ol with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(2-Methylpropyl)amino]-2-phenoxyethanol
  • 1-[(2-Methylpropyl)amino]-3-phenoxybutan-2-ol
  • 1-[(2-Methylpropyl)amino]-4-phenoxybutan-2-ol

Uniqueness

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

39631-75-9

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

1-(2-methylpropylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H21NO2/c1-11(2)8-14-9-12(15)10-16-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3

InChI-Schlüssel

ZCSOJUBZNQXUFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNCC(COC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.